

(2R,5R)-2-Amino-5-hydroxyhexanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

Cat. No.: B1262072

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Abstract

(2R,5R)-2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid that has garnered interest for its potential therapeutic properties. It has been synthesized stereospecifically and has also been isolated from natural sources, notably from the seeds of *Crotalaria juncea*. Research has indicated its potential as an antidiabetic and antioxidant agent. This technical guide provides a detailed overview of its chemical structure, synthesis, and biological activities, including experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

(2R,5R)-2-Amino-5-hydroxyhexanoic acid is a derivative of hexanoic acid with an amino group at the C2 position and a hydroxyl group at the C5 position. The stereochemistry at these two chiral centers is (2R, 5R).

Property	Value	Source
IUPAC Name	(2R,5R)-2-amino-5-hydroxyhexanoic acid	
Molecular Formula	C6H13NO3	
Molecular Weight	147.17 g/mol	PubChem
Canonical SMILES	CC(C--INVALID-LINK--N)O	
InChI Key	CQUIPUAMBATVOP- BRJRFNKRSA-N	

Synthesis

The synthesis of **(2R,5R)-2-Amino-5-hydroxyhexanoic acid** has been achieved via an eight-step sequence starting from sorbic acid. A key step in this synthesis is a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative, where L-proline is used as a temporary tether to control both the stereochemistry and regiochemistry of the cycloaddition.[\[1\]](#)

Synthetic Pathway



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Caption: Synthetic pathway of **(2R,5R)-2-Amino-5-hydroxyhexanoic acid**.

Experimental Protocols

Synthesis of N-Sorbyl-L-proline (2): To a solution of L-proline in aqueous sodium hydroxide, sorboyl chloride is added dropwise while maintaining the temperature at 0-5°C. The reaction mixture is stirred for several hours at room temperature. After acidification with hydrochloric acid, the product is extracted with an organic solvent, dried, and the solvent is evaporated to yield N-sorbyl-L-proline.[\[1\]](#)

Synthesis of N-hydroxysuccinimide ester (3): N-Sorbyl-L-proline is dissolved in an appropriate solvent (e.g., ethyl acetate) and cooled in an ice bath. N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) are added. The reaction is stirred overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated to give the active ester.[\[1\]](#)

Synthesis of Hydroxamic acid (4): The active ester (3) is dissolved in a suitable solvent and treated with a solution of hydroxylamine. The reaction is stirred for an extended period at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography.[\[1\]](#)

Intramolecular Diels-Alder Reaction to form Cycloadduct (6): The hydroxamic acid (4) is oxidized in situ to the reactive acylnitroso intermediate (5) using an oxidizing agent like tetraethylammonium periodate. This intermediate undergoes a spontaneous intramolecular Diels-Alder cycloaddition to form the cycloadduct (6). The product is then isolated and purified.[\[1\]](#)

Conversion to (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10): The cycloadduct (6) is subjected to a series of further transformations, including the formation of a diketopiperazine intermediate (8), followed by acidic hydrolysis to cleave the L-proline tether and yield the final product, (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10).[\[1\]](#)

Biological Activity

(2R,5R)-2-Amino-5-hydroxyhexanoic acid, isolated from the seeds of *Crotalaria juncea*, has demonstrated notable antidyslipidemic and antioxidant activities.[\[2\]](#)

Antidyslipidemic Activity

The compound has been shown to lower lipid levels in a dose-dependent manner in *in vivo* models.

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia in Rats Male albino rats are fasted overnight and then hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant) dissolved in saline. The test compound, (2R,5R)-2-Amino-5-hydroxyhexanoic acid, is administered orally at different doses to the treatment groups. A standard lipid-lowering drug is used as a positive control. Blood samples are

collected after a specified period (e.g., 24 hours) and analyzed for serum total cholesterol, triglycerides, and lipoprotein levels (HDL, LDL, VLDL).

Quantitative Data: Data from such experiments would typically be presented as follows (hypothetical data for illustrative purposes):

Treatment Group	Dose (mg/kg)	Total Cholesterol (mg/dL)	Triglycerides (mg/dL)	HDL (mg/dL)	LDL (mg/dL)
Normal Control	-	70 ± 5	80 ± 6	45 ± 3	15 ± 2
Hyperlipidemic Control	-	250 ± 15	300 ± 20	20 ± 2	200 ± 12
(2R,5R)-2-Amino-5-hydroxyhexanoic acid	50	180 ± 10	220 ± 15	30 ± 2	130 ± 8
(2R,5R)-2-Amino-5-hydroxyhexanoic acid	100	120 ± 8	150 ± 10	38 ± 3	70 ± 5
Standard Drug	10	100 ± 7	120 ± 8	40 ± 3	50 ± 4

Antioxidant Activity

The *in vitro* antioxidant potential of **(2R,5R)-2-Amino-5-hydroxyhexanoic acid** has been established through various assays.

Experimental Protocol: DPPH Radical Scavenging Assay A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Different concentrations of **(2R,5R)-2-Amino-5-hydroxyhexanoic acid** are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength

(around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions with that of a control (DPPH solution without the sample). Ascorbic acid or another known antioxidant is used as a positive control.

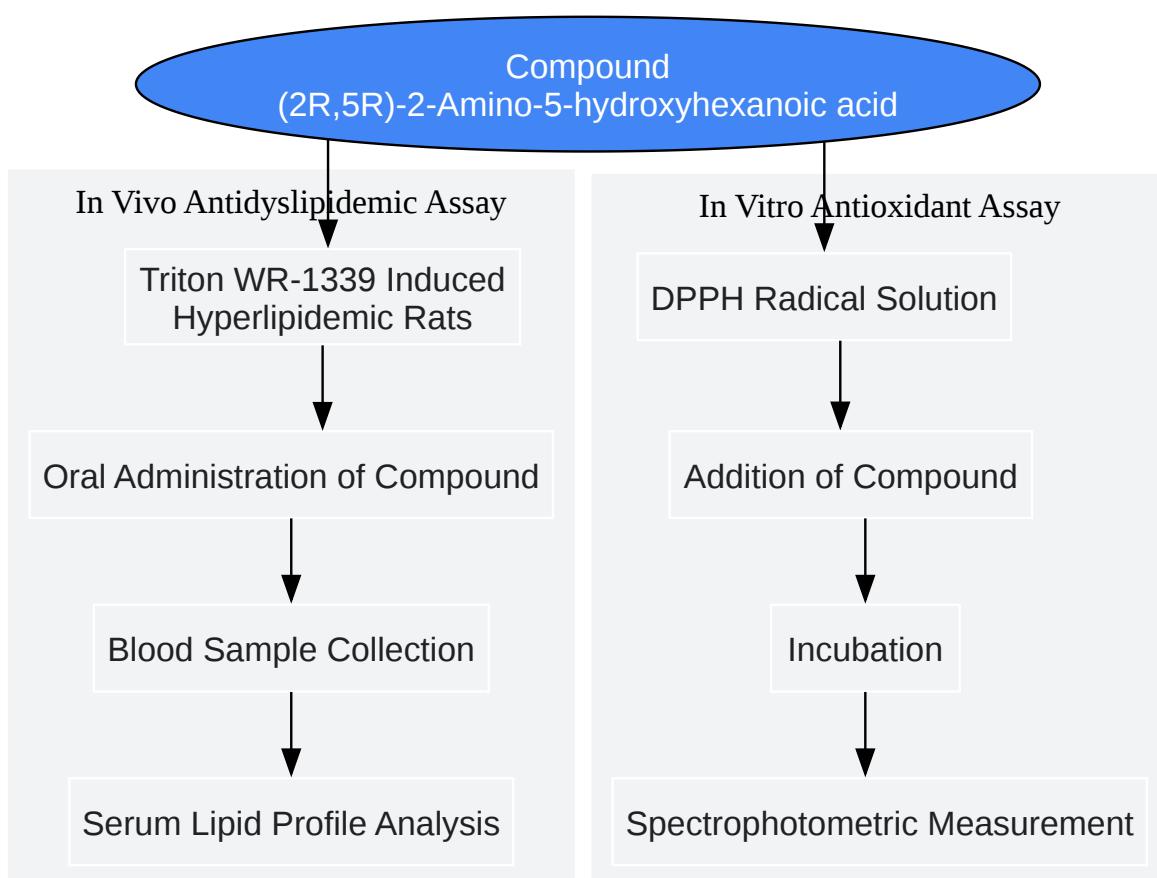
Quantitative Data: Data from such experiments would typically be presented as follows (hypothetical data for illustrative purposes):

Compound	IC50 (µg/mL)
(2R,5R)-2-Amino-5-hydroxyhexanoic acid	85.4
Ascorbic Acid (Standard)	12.7

Signaling Pathways and Experimental Workflows

At present, the specific signaling pathways through which **(2R,5R)-2-Amino-5-hydroxyhexanoic acid** exerts its antidiabetic and antioxidant effects have not been fully elucidated. Further research is required to understand its mechanism of action at the molecular level.

Experimental Workflow: Bioactivity Screening

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Caption: Workflow for evaluating the biological activity of the compound.

Conclusion

(2R,5R)-2-Amino-5-hydroxyhexanoic acid presents a promising scaffold for the development of novel therapeutic agents, particularly for managing dyslipidemia and oxidative stress-related conditions. The stereocontrolled synthesis provides a reliable route for obtaining this compound for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into its pharmacological properties and mechanism of action, ultimately paving the way for its potential clinical applications.

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References

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